
Bucladesine;Bucladesine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyryl-cAMP, also known as Bucladesine, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog of cAMP and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in cells, which cAMP alone cannot achieve effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyryl-cAMP is synthesized through the esterification of cAMP with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the dibutyryl ester .
Industrial Production Methods
Industrial production of Dibutyryl-cAMP involves large-scale esterification processes, often utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyryl-cAMP undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in Dibutyryl-cAMP can be hydrolyzed to release cAMP and butyric acid.
Oxidation and Reduction: While Dibutyryl-cAMP itself is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: Dibutyryl-cAMP can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: cAMP and butyric acid.
Oxidation and Reduction: Various oxidized or reduced forms of Dibutyryl-cAMP, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dibutyryl-cAMP is utilized in a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic nucleotide signaling pathways.
Biology: Facilitates the study of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and cardiac disorders.
Industry: Employed in the development of pharmaceuticals and as a research reagent in various biochemical assays
Wirkmechanismus
Dibutyryl-cAMP exerts its effects by mimicking the action of endogenous cAMP. It activates cyclic adenosine phosphate-dependent protein kinase A (PKA), which in turn regulates various cellular processes. The primary regulatory mechanism involves the cAMP/PKA signaling pathway, which plays a crucial role in neurodevelopment, growth, and plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that is often used in research.
N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate: A closely related compound with similar properties.
Bucladesine sodium salt: A sodium salt form of Dibutyryl-cAMP
Uniqueness
Dibutyryl-cAMP is unique due to its high cell permeability and stability, which allows it to effectively mimic cAMP in various experimental conditions. Its ability to activate PKA selectively makes it a valuable tool in studying cAMP-dependent signaling pathways .
Eigenschaften
Molekularformel |
C18H25N5NaO9P |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |
InChI |
InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1 |
InChI-Schlüssel |
MBIUSAASWSOYGU-PFKWOCAFSA-M |
Isomerische SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Kanonische SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


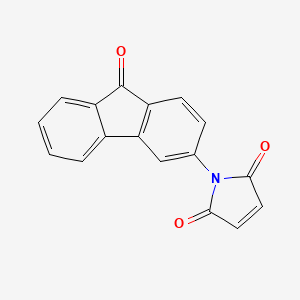

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
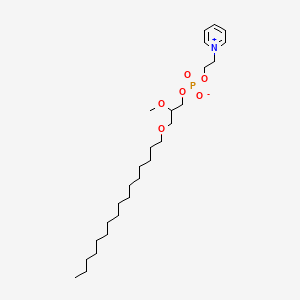
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

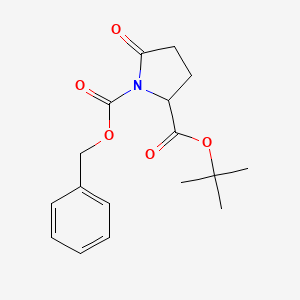
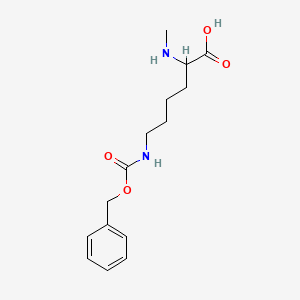
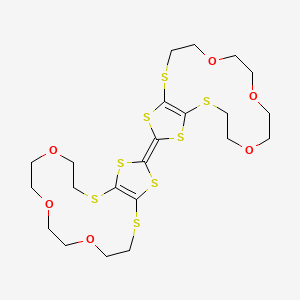
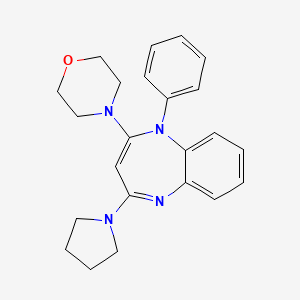
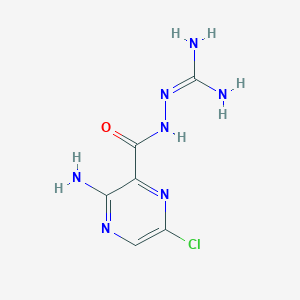

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
